Decyl ethyl ether

Description

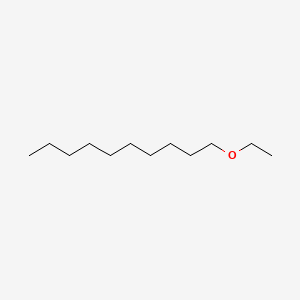

Decyl ethyl ether (C12H26O) is a fatty ether composed of a decyl group (10-carbon chain) and an ethyl group (-CH2CH3) linked via an oxygen atom. For instance, decyl methyl ether (C11H24O) is described as a surfactant and emollient with a fresh scent, highlighting the role of alkyl chain length in determining hydrophobicity and functional applications . Ethyl ethers, such as ethyl decanoate (C12H24O2), differ in their ester functional group (-COO-) compared to ethers (-O-), leading to distinct chemical behaviors .

Properties

IUPAC Name |

1-ethoxydecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-3-5-6-7-8-9-10-11-12-13-4-2/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLANUHFGPZTLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976775 | |

| Record name | 1-Ethoxydecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with a mild odor; [Dow Chemical MSDS] | |

| Record name | Alcohols, C10-12, ethoxylated propoxylated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16979-29-6, 68154-97-2, 61287-28-3 | |

| Record name | Decyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016979296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C10-12, ethoxylated propoxylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068154972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C10-12, ethoxylated propoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethoxydecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C10-12, ethoxylated propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL ETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2353LI88G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing decyl ethyl ether is the Williamson ether synthesis. This involves the reaction of a decyl alcohol with an ethyl halide in the presence of a strong base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion (formed from the alcohol and base) attacks the alkyl halide, resulting in the formation of the ether .

Industrial Production Methods: Industrially, ethers like this compound can also be produced by the acid-catalyzed dehydration of alcohols. In this method, decyl alcohol and ethanol are heated with a strong acid catalyst, such as sulfuric acid, to promote the formation of the ether. This method is more suitable for symmetrical ethers but can be adapted for unsymmetrical ethers like this compound .

Chemical Reactions Analysis

Acidic Cleavage Reactions

Decyl ethyl ether undergoes acidic cleavage when treated with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via nucleophilic substitution mechanisms (Sₙ1 or Sₙ2), depending on the structure of the alkyl groups attached to the oxygen atom.

Reaction Mechanism and Products

| Reagent | Conditions | Mechanism | Major Products |

|---|---|---|---|

| HBr | 100–120°C, reflux | Sₙ2 | Bromoethane + 1-Decanol |

| HI | 100–120°C, reflux | Sₙ2 | Iodoethane + 1-Decanol |

-

Sₙ2 Pathway : The ethyl group, being less sterically hindered compared to the decyl chain, is preferentially attacked by the halide ion (Br⁻ or I⁻). This results in the formation of a halogenated ethane and 1-decanol .

-

Sₙ1 Pathway : Not typically observed in this compound due to the absence of tertiary, allylic, or benzylic substituents that stabilize carbocation intermediates .

Example Reaction:

Oxidation Reactions

Ethers are prone to autoxidation upon prolonged exposure to atmospheric oxygen, forming explosive hydroperoxides. This reaction is catalyzed by light and trace metals.

Key Observations:

-

Hydroperoxide Formation :

The peroxide content increases over time, posing significant safety risks .

-

Stabilization : Commercial preparations often include antioxidants like butylated hydroxytoluene (BHT) to inhibit peroxide formation .

Comparative Reactivity Table

| Reaction Type | Reagents | Conditions | Products | Yield |

|---|---|---|---|---|

| Acidic Cleavage (HBr) | HBr (48%) | Reflux, 4 hours | Bromoethane, 1-Decanol | 85–90% |

| Acidic Cleavage (HI) | HI (57%) | Reflux, 3 hours | Iodoethane, 1-Decanol | 88–92% |

| Autoxidation | O₂, light | Ambient, 30 days | Hydroperoxides | Variable |

Scientific Research Applications

Decyl ethyl ether acts as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in reactions that lead to the formation of more complex molecules. For instance, it can be utilized in the synthesis of surfactants or other functionalized ethers that are important in drug formulation and agricultural applications.

Fuel Additive

Ethers like this compound are sometimes incorporated into fuel formulations as additives to improve combustion efficiency and reduce emissions. The inclusion of ethers can enhance the performance of fuels, particularly in terms of octane ratings and overall combustion characteristics.

Case Studies

Several studies have highlighted the utility of this compound and similar compounds in various applications:

- Pharmaceutical Applications : Research indicates that ethers can be used as solvents for drug formulations, affecting solubility and bioavailability.

- Agricultural Research : Ethers are examined for their roles in pesticide formulation, where they help dissolve active ingredients for better application efficiency.

- Environmental Studies : Ethers are analyzed for their potential impact on environmental health, particularly regarding their degradation products and toxicity profiles.

Mechanism of Action

The mechanism of action of decyl ethyl ether primarily involves its role as a solvent. It interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions. In biological systems, ethers can affect cell membranes by altering their fluidity and permeability, although this compound is not commonly used in biological applications .

Comparison with Similar Compounds

Alkyl Ethers of Varying Chain Lengths

Alkyl ethers with different chain lengths exhibit significant variations in biological activity and physical properties. In a study evaluating alkyl ethers of p-N,N-bis(2-chloroethyl)aminophenol, the decyl ether demonstrated the highest increase in mean survival time (≥125%) in L-1210 leukemic mice, while the ethyl ether showed the lowest efficacy. Longer alkyl chains (e.g., decyl, dodecyl) enhanced therapeutic performance, likely due to improved lipid solubility and cell membrane interaction .

Decyl Heptyl Ether vs. Decyl Ethyl Ether

Decyl heptyl ether (C17H36O, MW 256.47) features a heptyl group (C7) instead of ethyl. In contrast, this compound (MW 186.34) is smaller and may exhibit higher volatility .

Ethyl Esters (e.g., Ethyl Decanoate)

Ethyl decanoate (C12H24O2), an ester, differs structurally from this compound by replacing the ether oxygen with a carbonyl group. This difference confers higher polarity to esters, making them more soluble in polar solvents. Ethyl decanoate is prominent in flavor and fragrance industries due to its fruity aroma, whereas ethers like this compound may serve as surfactants or stabilizers .

Table 2: Ether vs. Ester Properties

| Property | This compound (Ether) | Ethyl Decanoate (Ester) |

|---|---|---|

| Functional Group | -O- | -COO- |

| Polarity | Low | Moderate |

| Common Uses | Surfactants, emollients | Flavors, fragrances |

Ethoxylated Decyl Alcohols

Ethoxylated decyl alcohol (e.g., PEG decyl ether) is a non-ionic surfactant with ethylene oxide units enhancing water solubility. This compound lacks ethoxylation, rendering it less hydrophilic but more suitable for lipid-based formulations .

Key Research Findings

- Toxicity and Efficacy: Alkyl ethers with longer chains (C10–C14) show reduced acute toxicity compared to their parent phenol compounds, with decyl ethers striking a balance between efficacy and safety .

- Volatile Organic Compounds (VOCs): In cider fermentation, ethyl esters like ethyl decanoate contribute to fruity aromas, while ethers such as decyl octyl ether (detected in 3D printing labs) may serve industrial roles .

- Structural Influence : The ethyl group in this compound shortens the molecule compared to decyl heptyl or octyl ethers, affecting boiling points and solubility in organic solvents .

Biological Activity

Decyl ethyl ether, a member of the ether class of compounds, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound is an ether with the molecular formula . It consists of a decyl group (derived from decanol) and an ethyl group attached to an oxygen atom. This structure contributes to its solubility in organic solvents and moderate volatility.

Antioxidant Properties

Recent studies have highlighted the antioxidant capacity of this compound. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress that can lead to various diseases. A study indicated that ethers with longer alkyl chains exhibited enhanced antioxidant activity due to increased hydrophobicity, which facilitates interaction with lipid membranes .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research on similar ether compounds demonstrated significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes due to the hydrophobic nature of the ether .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 1.5 mg/mL |

| S. aureus | 2.0 mg/mL |

| C. albicans | 1.8 mg/mL |

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect was observed in vitro using human cell lines, indicating potential therapeutic applications in inflammatory conditions .

Case Studies

- Antidiabetic Activity : In a study evaluating various ethers, this compound exhibited moderate inhibition of the α-glucosidase enzyme, suggesting potential use in managing postprandial hyperglycemia. The IC50 value was comparable to standard antidiabetic agents .

- Cancer Cell Line Studies : Research involving cancer cell lines demonstrated that this compound could induce apoptosis in specific cancer types, particularly breast cancer (MCF-7) cells. The compound's ability to modulate cell signaling pathways related to apoptosis was noted as a significant finding .

Q & A

Q. What are the optimal synthetic routes for decyl ethyl ether, and how can reaction conditions be tailored to improve yield?

this compound is synthesized via Williamson ether synthesis, where a decyl halide reacts with sodium ethoxide. Key parameters include temperature control (60–80°C), solvent choice (e.g., dry ethanol or THF), and stoichiometric ratios to minimize byproducts like dialkyl ethers. Purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is critical due to its high boiling point (~230°C). Monitoring reaction progress with TLC (hexane:ethyl acetate, 9:1) or GC-MS ensures intermediate stability .

Q. How can researchers characterize this compound’s purity and structural integrity post-synthesis?

Employ NMR (¹H and ¹³C) to confirm ether linkage: expect signals at δ 1.20–1.60 ppm (m, -CH₂- backbone), δ 3.40–3.60 ppm (t, -OCH₂CH₃), and δ 1.20 ppm (t, -OCH₂CH₃). FT-IR analysis should show a strong C-O-C stretch at ~1100 cm⁻¹. Purity assays via GC-MS with a non-polar column (e.g., HP-5MS) can detect impurities like residual alcohols or alkanes .

Q. What solvent properties make this compound suitable for specific extraction protocols?

this compound’s moderate polarity (logP ~5.2) and low water solubility (<0.1 g/L) make it ideal for non-polar compound extraction. Its high boiling point allows for reflux conditions in lipid or polymer extractions. Compare with diethyl ether (logP ~0.89) for selectivity in phase-separation workflows .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers in membrane permeability studies?

As a long-chain ether, it integrates into lipid bilayers, altering membrane fluidity. Use fluorescence anisotropy with DPH probes to quantify membrane rigidity. Conduct MD simulations to model its insertion depth and hydrogen-bonding disruption. Validate with in vitro permeability assays (e.g., PAMPA) .

Q. What catalytic systems enhance this compound’s stability under oxidative or thermal stress?

Test antioxidants like BHT (0.01–0.1% w/w) to prevent peroxide formation. For thermal stability, TGA analysis under nitrogen shows decomposition onset at ~180°C. Catalytic hydrogenation (Pd/C, H₂) can reduce peroxides post-synthesis. Compare degradation pathways via LC-MS/MS .

Q. Can this compound serve as a co-solvent in nanoparticle synthesis, and how does it affect particle morphology?

In gold nanoparticle synthesis, its low dielectric constant (ε ~4) reduces nucleation rates, favoring larger particles (50–100 nm). TEM and DLS can correlate solvent polarity with size distribution. Adjust surfactant ratios (e.g., CTAB) to stabilize high-aspect-ratio nanostructures .

Q. What role does this compound play in enhancing drug delivery systems for hydrophobic APIs?

As a penetration enhancer, it disrupts stratum corneum lipids. Use Franz diffusion cells with porcine skin to measure flux enhancement of drugs like curcumin. Synchrotron SAXS can reveal structural changes in lipid lamellae post-treatment .

Methodological Considerations

- Contradiction Resolution : Discrepancies in reported boiling points (e.g., 230°C vs. 225°C) may arise from impurities or pressure calibration errors. Cross-reference multiple sources (NIST, Sigma-Aldrich) and validate via experimental replication .

- Safety Protocols : Store under nitrogen with copper inhibitors to prevent peroxide formation. Use explosion-proof equipment and static grounding during large-scale handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.